

Global Regulatory Landscape of Bis(2-methoxyethyl) Phthalate (BMEP): A Comparative Guide

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Compound of Interest

Compound Name: *Bis(2-methoxyethyl) phthalate*

Cat. No.: *B032753*

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This guide provides a comprehensive comparison of the regulatory limits for **bis(2-methoxyethyl) phthalate** (BMEP), a chemical compound that has faced increasing scrutiny due to its toxicological profile. The information is intended for researchers, scientists, and drug development professionals to navigate the complex international regulatory standards and understand the underlying scientific data that informs these decisions.

Bis(2-methoxyethyl) phthalate (CAS No. 117-82-8) is a phthalate ester that has been used as a plasticizer. However, due to its classification as a reproductive toxicant, its use is now heavily restricted in many parts of the world. This guide outlines the current regulatory status of BMEP in the European Union and the United States, supported by a summary of key toxicological findings and the experimental protocols used to determine its effects.

Comparative Regulatory Limits

The regulatory approaches for BMEP differ significantly between the European Union and the United States. The EU has taken a more stringent and specific stance on BMEP, while in the US, it is not explicitly named in the primary federal regulations governing phthalates in consumer products.

Regulatory Body	Regulation/Legislation	Product Category	Limit
European Union			
ECHA	REACH Annex XIV (Authorisation List)	General Use	Requires specific authorisation for use. [1][2]
ECHA	REACH Annex XVII	Textiles, Clothing, and Related Accessories	≤ 1000 mg/kg (0.1% by weight), individually or in combination with other restricted phthalates.[3]
European Commission	EU Cosmetics Regulation (EC No 1223/2009)	Cosmetics	Prohibited from use.
United States			
CPSC	Consumer Product Safety Improvement Act (CPSIA)	Children's Toys and Child Care Articles	Not explicitly listed among the prohibited phthalates. The regulation focuses on eight other phthalates (DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP) with a limit of ≤ 0.1% by weight.[4]
EPA	Toxic Substances Control Act (TSCA)	Industrial Chemicals	Not listed in the 2012 Phthalates Action Plan, which targeted eight other phthalates for risk assessment and potential regulation.

California	Proposition 65	All Consumer Products	Not currently listed as a chemical known to the state to cause cancer, birth defects, or other reproductive harm. The list includes other phthalates like DEHP, DBP, and BBP. [5] [6]
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Supporting Experimental Data and Protocols

The stringent regulations on BMEP, particularly in the European Union, are based on extensive toxicological data demonstrating its adverse effects on reproduction and development. BMEP is readily metabolized in the body to 2-methoxyethanol (2-ME) and its subsequent metabolite, methoxyacetic acid (MAA), which are considered the primary toxicants.

Key Toxicological Endpoints:

- **Reproductive Toxicity:** Studies in animal models have shown that BMEP and its metabolites can cause testicular toxicity, leading to decreased testes weight and sperm abnormalities.
- **Developmental Toxicity:** In utero exposure to BMEP and its metabolites has been linked to a range of developmental issues, including fetal death, reduced fetal weight, and skeletal and visceral malformations.

Experimental Protocols:

Below are summaries of representative experimental protocols that have been used to assess the toxicity of BMEP and its metabolites.

1. Reproductive Toxicity Study in Rats (based on studies of BMEP and its metabolites)

- **Objective:** To evaluate the effects of BMEP on the male reproductive system.
- **Animal Model:** Male Wistar rats.

- Methodology:
 - Animals were divided into multiple groups, including a control group receiving a vehicle (e.g., corn oil) and treatment groups receiving varying doses of BMEP administered orally via gavage.
 - Dosing was performed daily for a specified period, for example, 28 days.
 - Throughout the study, clinical signs of toxicity and body weight were monitored.
 - At the end of the study, animals were euthanized, and a necropsy was performed.
 - Reproductive organs, particularly the testes and epididymides, were weighed.
 - Sperm was collected from the epididymides to assess sperm count, motility, and morphology.
 - Histopathological examination of the testes was conducted to identify any cellular damage or abnormalities.
- Key Findings: Dose-dependent decreases in testes weight and adverse effects on sperm parameters were observed, indicating testicular toxicity.

2. Developmental Toxicity Study in Rats (based on studies of the metabolite 2-Methoxyethanol)

- Objective: To assess the potential of 2-methoxyethanol (a primary metabolite of BMEP) to cause developmental toxicity during gestation.
- Animal Model: Pregnant Sprague-Dawley rats.
- Methodology:
 - Time-mated female rats were assigned to control and treatment groups.
 - 2-Methoxyethanol was administered during the critical period of organogenesis (e.g., gestation days 6 to 15) via oral gavage or injection.

- Dams were monitored for clinical signs of toxicity, body weight changes, and food consumption.
- On a specific gestation day (e.g., day 20), a portion of the dams were euthanized, and their uterine contents were examined for the number of implantations, resorptions, and live and dead fetuses.
- Live fetuses were weighed and examined for external, visceral, and skeletal malformations.
- Key Findings: Exposure to 2-methoxyethanol resulted in an increased incidence of fetal resorptions, reduced fetal body weight, and a significant increase in various malformations, confirming its teratogenic potential.[1]

Visualization of Toxicological Mechanisms

The endocrine-disrupting effects of BMEP are primarily attributed to its metabolites, which can interfere with the normal functioning of the reproductive hormone system. The following diagram illustrates a plausible signaling pathway for the disruption of testosterone synthesis and action by BMEP's metabolites.

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Ontario, CA 91761, United States

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